chemical structure and properties of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
chemical structure and properties of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride, a specialized heterocyclic β-amino acid analog. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, a robust synthetic pathway, and the potential applications of this unique molecular scaffold.
Introduction: The Strategic Value of Substituted Oxanes in Medicinal Chemistry
The incorporation of small, saturated heterocyclic systems is a well-established strategy in modern drug design to modulate the physicochemical properties of bioactive molecules. The oxane (tetrahydropyran) ring, in particular, offers a desirable balance of metabolic stability, improved aqueous solubility, and a three-dimensional structure that can be exploited to enhance target engagement. 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride emerges as a valuable building block, combining the favorable attributes of the oxane scaffold with the versatile functionality of a β-amino acid. This unique arrangement provides a constrained, yet functionalized, core that can be integrated into a variety of molecular architectures to explore new chemical space and optimize lead compounds.
The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it amenable to a wide range of experimental conditions and formulation studies. Its structure, featuring both a primary amine and a carboxylic acid, offers two distinct points for chemical modification, allowing for its use as a scaffold in the synthesis of more complex molecules, including peptides and small molecule inhibitors.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. The key identifiers and properties of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(Aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride |
| Synonyms | 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride |
| CAS Number | 2059988-37-1 |
| Molecular Formula | C₇H₁₄ClNO₃ |
| Molecular Weight | 195.65 g/mol |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
| InChI | 1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H |
Structural Elucidation
The molecular structure of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride is characterized by a central tetrahydropyran (oxane) ring. At the C3 position, the ring is quaternized with both a carboxylic acid group and an aminomethyl group. This geminal substitution pattern imparts significant conformational rigidity to the molecule. The primary amine is protonated in the hydrochloride salt form, enhancing its polarity.
The presence of the ether oxygen in the oxane ring, the carboxylic acid, and the ammonium group makes the molecule a good hydrogen bond donor and acceptor, which is expected to contribute to its aqueous solubility and its potential to interact with biological targets.
Caption: 2D structure of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.
Synthesis and Purification
The synthesis of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride can be approached through a multi-step sequence starting from readily available precursors. The following protocol outlines a plausible and efficient synthetic route.
Synthetic Workflow
The overall synthetic strategy involves the construction of the substituted oxane ring, followed by the introduction and manipulation of the amino and carboxyl functionalities.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-(oxan-4-ylidene)malonate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.1 eq) dropwise.
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Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
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Cool the resulting solution back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq) in THF dropwise.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(oxan-4-ylidene)malonate.
Step 2: Synthesis of Diethyl 3-(cyanomethyl)oxane-3-carboxylate
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In a round-bottom flask, dissolve diethyl 2-(oxan-4-ylidene)malonate (1.0 eq) in ethanol.
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Add potassium cyanide (1.5 eq) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully acidify the reaction mixture with 1 M HCl at 0 °C.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Synthesis of 3-(Aminomethyl)oxane-3-carboxylic acid
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To a solution of diethyl 3-(cyanomethyl)oxane-3-carboxylate (1.0 eq) in ethanol, add a solution of sodium hydroxide (5.0 eq) in water.
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Heat the mixture to reflux and stir for 24 hours to effect hydrolysis of both the ester and nitrile groups.
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Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.
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The crude amino acid can be isolated, but for the next step, it is often carried forward after removal of the solvent.
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For the reduction of the intermediate nitrile to the amine, dissolve the crude product from the previous step in a suitable solvent like methanol.
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Add a catalyst such as Raney nickel or palladium on carbon.
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Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature overnight.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 4: Formation of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
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Dissolve the crude 3-(aminomethyl)oxane-3-carboxylic acid in a minimal amount of methanol.
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Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white powder.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether[1]. The purity can be assessed by HPLC and NMR spectroscopy.
Analytical Characterization
The structural integrity and purity of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride are confirmed through a combination of spectroscopic techniques. The following data are representative of what would be expected for this compound.
| Technique | Expected Observations |
| ¹H NMR | Broad singlet for the -NH₃⁺ protons (~8.0-9.0 ppm), signals for the oxane ring protons (~3.0-4.0 ppm and ~1.5-2.5 ppm), and a singlet for the -CH₂-N protons (~3.0-3.5 ppm). The carboxylic acid proton may be a broad singlet (~10-12 ppm) or may exchange with the solvent. |
| ¹³C NMR | Signal for the carboxylic carbonyl carbon (~170-180 ppm), signals for the carbons of the oxane ring (~60-70 ppm and ~20-40 ppm), and a signal for the aminomethyl carbon (~40-50 ppm). |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch (~1700-1730), N-H bending from the ammonium group (~1500-1600), and C-O stretching from the ether (~1050-1150). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z = 160.09). |
Applications in Research and Drug Development
While specific biological activity data for 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride is not extensively published, its structural motifs suggest several potential applications in medicinal chemistry and drug discovery.
Scaffold for Novel Therapeutics
As a constrained β-amino acid, this compound can be used as a building block in the synthesis of peptidomimetics. The incorporation of such non-natural amino acids can enhance the metabolic stability of peptides and lock them into specific conformations, which can lead to improved binding affinity and selectivity for their biological targets[2].
Bioisosteric Replacement
The oxane-3-carboxylic acid moiety can serve as a bioisostere for other functional groups in known pharmacophores. The replacement of more metabolically labile or toxic groups with the stable and generally well-tolerated oxane ring can be a valuable strategy in lead optimization[3][4].
Fragment-Based Drug Discovery
With a molecular weight under 200 g/mol , this compound is suitable for use in fragment-based screening campaigns. Its functional handles allow for the straightforward elaboration of initial fragment hits into more potent lead compounds.
Safety and Handling
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[5].
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Hazard Statements: H315, H319, H335
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Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338
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Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Conclusion
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained oxane ring and the dual functionality of a β-amino acid provides a robust scaffold for the synthesis of novel chemical entities. The synthetic route and analytical characterization data provided in this guide offer a solid foundation for researchers to utilize this compound in their research endeavors. As the demand for novel, three-dimensional molecular architectures in drug development continues to grow, the strategic application of scaffolds such as this will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.
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